molecular formula C10H18N2O2 B11753237 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one

1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one

Cat. No.: B11753237
M. Wt: 198.26 g/mol
InChI Key: YVWQWCJMALYPKY-UHFFFAOYSA-N
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Description

1-(1-Oxa-4,9-diazaspiro[55]undecan-4-yl)ethan-1-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one typically involves the Prins cyclization reaction. The reaction conditions often involve the use of methanesulfonic acid as a catalyst and but-3-en-1-ol as a reactant .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable method for large-scale synthesis due to its efficiency and the ability to introduce various substituents .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the spiro ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring system, as well as its dual activity at both the sigma-1 and μ-opioid receptors. This dual activity makes it a promising candidate for the development of new analgesics with potentially fewer side effects compared to traditional opioids .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethanone

InChI

InChI=1S/C10H18N2O2/c1-9(13)12-6-7-14-10(8-12)2-4-11-5-3-10/h11H,2-8H2,1H3

InChI Key

YVWQWCJMALYPKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCOC2(C1)CCNCC2

Origin of Product

United States

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